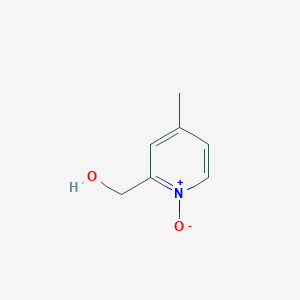

![molecular formula C7H10N2O2 B1168041 (3aR,6aS)-2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 1256643-48-7](/img/structure/B1168041.png)

(3aR,6aS)-2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Übersicht

Beschreibung

(3aR,6aS)-2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, also known as this compound, is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Optical Properties

Diketopyrrolopyrroles, closely related to the compound , have been extensively studied for their synthesis, reactivity, and optical properties. These compounds are distinguished for their use as high-quality dyes across various applications including field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. The relationship between their structure and optical properties has been critically analyzed, revealing that modifications in the diketopyrrolopyrroles' chromophore significantly affect both linear and nonlinear optical properties, such as causing a strong bathochromic shift in absorption and an increase in the two-photon absorption cross-section. Their straightforward synthesis, combined with excellent stability and near-unity fluorescence quantum yield, underscores their potential for widespread application in future technological advancements (Grzybowski & Gryko, 2015).

Electronic Device Applications

Another facet of research on this compound involves its integration into conjugated polymers, particularly in the development of donor–acceptor (D–A) type polymers for electronic devices. Polymers incorporating DPP-based moieties and their analogs, like isoDPP, benzodipyrrolidone (BDP), and naphthodipyrrolidone (NDP), have shown significant promise in enhancing the performance of electronic devices. These high-performance electron-deficient pigments, due to their distinct optical and electrochemical characteristics, are expected to outperform traditional DPP-based polymers in electronic applications. This underscores the potential of incorporating such innovative compounds into the design of D–A type conjugated polymers for high-performance electronic devices (Deng et al., 2019).

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, the pyrrolidine scaffold, to which the compound is related, plays a pivotal role in the development of biologically active compounds. The saturated five-membered pyrrolidine ring, due to its sp3-hybridization and stereochemistry, significantly enhances the three-dimensional coverage of molecules, a phenomenon beneficial for drug discovery. This review sheds light on the broad spectrum of bioactive molecules characterized by the pyrrolidine ring and its derivatives, highlighting the versatility and potential of this scaffold in generating new compounds with varied biological profiles (Li Petri et al., 2021).

Wirkmechanismus

Target of Action

Similar compounds have been used in the synthesis of conjugated polymers for application in fullerene and non-fullerene based organic solar cells (oscs) .

Mode of Action

It has been synthesized using a visible light-induced diastereoselective method . This process involves a [3+2] cycloaddition reaction of 2H-azirines with maleimides in the presence of an organic photocatalyst .

Biochemical Pathways

The compound’s synthesis involves environmentally friendly processes with good functional group tolerance and substrate scope .

Result of Action

The compound has been used in the synthesis of conjugated polymers for application in oscs . These polymers have shown potential for high-performance applications .

Action Environment

The action of this compound can be influenced by environmental factors such as light exposure. Its synthesis involves a visible light-induced process . The method is efficient and environmentally friendly .

Eigenschaften

IUPAC Name |

(3aR,6aS)-5-methyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-9-6(10)4-2-8-3-5(4)7(9)11/h4-5,8H,2-3H2,1H3/t4-,5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORSINSMFQKJDX-SYDPRGILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2CNCC2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)[C@@H]2CNC[C@@H]2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901139972 | |

| Record name | Pyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-2-methyl-, (3aR,6aS)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901139972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256643-48-7 | |

| Record name | Pyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-2-methyl-, (3aR,6aS)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256643-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-2-methyl-, (3aR,6aS)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901139972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Cyclohexane-1,2-diylbis[nitrilobis(methylene)]]tetrakisphosphonic acid, sodium salt](/img/structure/B1167978.png)